3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazole ring at the 3-position and a 2-(3,5-dimethylisoxazol-4-yl)ethyl group at the 1-position. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-13(11(2)23-19-10)7-9-21-8-3-4-14(17(21)22)16-18-15(20-24-16)12-5-6-12/h3-4,8,12H,5-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAOIVRKXOBHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one is a novel derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities, particularly focusing on its interactions with various biological targets.
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the oxadiazole core and subsequent modifications to introduce the pyridine and isoxazole moieties. The resulting compound exhibits specific physicochemical characteristics such as solubility and stability, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Muscarinic Receptor Modulation
- The compound has been identified as a functionally selective M1 muscarinic receptor partial agonist . It exhibits antagonist properties at M2 and M3 receptors, suggesting a unique profile that could be beneficial in treating conditions like Alzheimer's disease where M1 receptor activation is desired while minimizing side effects associated with M2 and M3 activation .
-
Antimicrobial Activity
- Preliminary studies have indicated that derivatives of oxadiazole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity
- Neuroprotective Effects
Case Study 1: Muscarinic Receptor Interaction
A detailed study investigated the binding affinity of the compound to muscarinic receptors using radiolabeled ligands. The results demonstrated a significant preference for M1 receptors over M2 and M3, validating its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients .
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, derivatives containing the oxadiazole moiety were tested against Staphylococcus aureus and E. coli. The results showed a dose-dependent inhibition of bacterial growth, highlighting the potential of these compounds in developing new antibiotics .
Data Tables
Scientific Research Applications
Biological Activities
Research has identified several promising biological activities associated with this compound:
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of oxadiazole derivatives. The compound has demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, in a study evaluating new oxadiazole derivatives, compounds similar to this one exhibited significant antibacterial effects using disc diffusion methods .
Anticancer Potential
The oxadiazole moiety is well-known for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. For example, derivatives tested against various cancer cell lines revealed cytotoxic effects that suggest potential as anticancer agents .
Neurological Applications
Recent investigations indicate that compounds containing the oxadiazole ring may act as selective muscarinic receptor modulators. Specifically, derivatives have shown potential as M1 partial agonists, which could be beneficial in treating neurological disorders such as Alzheimer’s disease .
Synthesis Methodologies
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthesis pathway:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carbonyl compounds.
- Pyridine Derivative Synthesis : The pyridine moiety is introduced via nucleophilic substitution reactions.
- Final Coupling Reaction : The final product is obtained through coupling reactions between the oxadiazole and pyridine components.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy Study : A specific study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays, showing promising results comparable to standard antibiotics .
- Anticancer Activity Assessment : In vitro evaluations revealed that this compound induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings were supported by flow cytometry analyses and Western blotting techniques to assess protein expression levels related to apoptosis .
- Neuropharmacological Studies : A study investigating the neuroprotective effects of similar oxadiazole derivatives indicated their potential as cognitive enhancers in animal models. Behavioral tests showed improved memory retention in treated groups compared to controls .
Comparison with Similar Compounds
Comparison with 1-(4-Hydroxy-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)pyrimidin-2(1H)-one ()
Structural Similarities :
- Both compounds contain a 1,2,4-oxadiazole ring and a lactam (pyridin-2(1H)-one vs. pyrimidin-2(1H)-one).
- The oxadiazole in both cases is substituted with alkyl/aryl groups (cyclopropyl vs. phenyl).
Key Differences :
- Core Heterocycle: The target compound uses a pyridinone (6-membered ring), whereas ’s analog employs a pyrimidinone (5-membered ring with an additional nitrogen). This affects electronic distribution and solubility.
- Substituents : The target compound’s ethyl-isoxazole side chain contrasts with the diphenyl-hydroxy group in ’s analog, leading to divergent lipophilicity (LogP) and bioavailability.
Table 1: Physicochemical Properties
Comparison with Patent Compound (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one ()
Shared Features :
- Both incorporate the 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety, suggesting its utility in targeting specific enzymes or receptors.
- Use of aromatic systems (pyridinone vs. oxazolidinone) linked to the oxadiazole.
Divergences :
- Core Structure: The patent compound’s oxazolidinone core is distinct from the pyridinone in the target molecule, implying different pharmacological targets (e.g., antimicrobial vs. kinase inhibition).
- Substituent Complexity : The patent compound includes trifluoromethyl groups and a cyclohexenyl linker, enhancing steric bulk and electronegativity compared to the target’s ethyl-isoxazole chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
